8-Ethoxypyrazolo[5,1-c][1,2,4]benzotriazine
Description
8-Ethoxypyrazolo[5,1-c][1,2,4]benzotriazine is a tricyclic heteroaromatic compound characterized by a fused pyrazole and benzotriazine core with an ethoxy substituent at the 8-position. This scaffold has garnered significant attention due to its high affinity for the benzodiazepine (BZ) site of the γ-aminobutyric acid type A (GABAA) receptor complex, particularly the α5 subtype, which is implicated in cognitive functions such as memory modulation . The compound’s 3-iodo derivative (3-iodo-8-ethoxypyrazolo[5,1-c][1,2,4]benzotriazine 5-oxide) has been identified as a potent α5-inverse agonist, demonstrating memory-enhancing effects in murine models without inducing sedative or anxiolytic side effects . Its pharmacological profile makes it a promising candidate for treating mnemonic deficits associated with neurodegenerative disorders.
Properties
Molecular Formula |
C11H10N4O |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
8-ethoxypyrazolo[5,1-c][1,2,4]benzotriazine |
InChI |
InChI=1S/C11H10N4O/c1-2-16-8-3-4-9-10(7-8)15-11(14-13-9)5-6-12-15/h3-7H,2H2,1H3 |
InChI Key |
WVSWCDSHZGYPST-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=NC3=CC=NN32 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 8-Ethoxypyrazolo[5,1-c]benzotriazine typically involves:
- Formation of pyrazolo[5,1-c]benzotriazine core via intramolecular cyclization of azo intermediates.
- Introduction of the ethoxy group at the 8-position through nucleophilic substitution or via precursor functional groups.
- Use of diazonium salts for azo coupling leading to key intermediates.
- Cyclization under controlled temperature and solvent conditions to afford the fused heterocycle.
Specific Synthetic Routes
2.2.1 Azo Intermediate Cyclization Method
- Starting materials: 1-(benzothiazol-2-yl)-2-phenylsulfonyl-1-ethanone derivatives and diazonium salts of substituted amino-pyrazoles.
- Reaction: Treatment of ethanone derivatives with diazonium salts at low temperature (0 °C) under stirring leads to azo intermediates.
- Intramolecular cyclization: The azo intermediates undergo in situ cyclization to yield pyrazolo[5,1-c]triazine derivatives including ethoxy-substituted analogs.
- Purification: Recrystallization from ethanol or DMF to isolate pure compounds.
- Yield: Typically around 70-80% under optimized conditions.
- Example: Reaction of 1-(benzothiazol-2-yl)-2-(phenylsulfonyl)-1-ethanone with 3-(4-chlorophenyl)-5-amino-1H-pyrazole diazonium salt yields the corresponding 8-ethoxypyrazolo derivative after cyclization.
2.2.2 Nucleophilic Substitution on 8-Chloropyrazolo[5,1-c]benzotriazine
- Starting from 8-chloropyrazolo[5,1-c]benzotriazine derivatives (often 5-oxides), the chlorine at the 8-position can be substituted by ethoxy groups.
- Conditions: Reaction with ethanol or ethoxide ions under reflux or mild heating.
- Mechanism: Nucleophilic aromatic substitution facilitated by the electron-withdrawing nature of the triazine ring.
- This method allows direct introduction of the ethoxy substituent at position 8.
- Example: Conversion of 8-chloropyrazolo[5,1-c]benzotriazine 5-oxide to 8-ethoxy derivative using ethanol under alkaline conditions.
2.2.3 Heterocyclization via Formamide Derivatives
- Synthesis of N-(α-tosyl-2-azido-benzyl)formamides followed by cyclization to benzotriazines.
- Use of chlorotrimethylsilane and formamide in THF to prepare intermediates.
- Subsequent reaction with phosphorus oxychloride and triethylamine to generate isocyanide intermediates.
- Final cyclization in THF at 0 °C to room temperature yields the pyrazolo-benzotriazine core.
- Ethoxy substitution introduced via suitable precursors or post-cyclization modifications.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Diazotization | Aromatic amine, NaNO2, HCl (6 M) | 0 °C | 30 min | - | Formation of diazonium salt |
| Azo coupling & cyclization | Ethanone derivatives + diazonium salt | 0 °C to 4 °C | 8 h total | 70-80 | In situ cyclization to pyrazolotriazine |
| Nucleophilic substitution | 8-chloropyrazolo derivative + EtOH/alkoxide | Reflux or 50 °C | 3-4 h | 60-75 | Ethoxy substitution at 8-position |
| Formamide intermediate prep | Formamide + chlorotrimethylsilane + tosyl azide | 50 °C | 4-5 h | - | Intermediate formation |
| Cyclization to triazine | Phosphorus oxychloride + triethylamine in THF | 0 °C to RT | 1-2 h | 65-85 | Final heterocycle formation |
Analytical and Spectroscopic Characterization
- IR Spectroscopy: Absence of endocyclic NH bands confirms cyclization; characteristic peaks for C=N and C-O (ethoxy) groups.
- NMR Spectroscopy: Proton NMR shows ethoxy group signals (triplet and quartet around 1.2 and 4.1 ppm), aromatic protons, and pyrazole ring protons.
- Elemental Analysis: Confirms C, H, N content consistent with ethoxy substitution.
- Mass Spectrometry: Molecular ion peaks correspond to expected molecular weights of ethoxy-substituted pyrazolobenzotriazines.
- Melting Points: Typically in the range 180-190 °C, indicating purity and crystallinity.
Research Findings and Notes
- The azo intermediate cyclization method is efficient and yields high purity products but requires careful temperature control to avoid side reactions.
- Nucleophilic substitution on 8-chloro derivatives is a straightforward approach for introducing ethoxy groups, allowing structural diversification.
- Formamide-based heterocyclization offers a versatile route to various substituted benzotriazines, including ethoxy derivatives, with good yields.
- The ethoxy group at the 8-position influences both the electronic properties and biological activity of the compound, making these methods valuable for medicinal chemistry applications.
- Microwave-assisted synthesis has been explored to reduce reaction times in related heterocyclic systems, though specific data for 8-ethoxypyrazolobenzotriazine is limited.
Summary Table of Preparation Methods
| Method | Key Reagents/Intermediates | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|---|
| Azo Intermediate Cyclization | Ethanone derivatives, diazonium salts | High purity, well-established | Requires low temp control | 70-80 |
| Nucleophilic Substitution | 8-Chloropyrazolo derivatives, ethanol/alkoxide | Direct ethoxy substitution | Moderate yields, possible side reactions | 60-75 |
| Formamide Heterocyclization | Tosyl azide, chlorotrimethylsilane, phosphorus oxychloride | Versatile, good yields | Multi-step, requires careful handling | 65-85 |
This detailed synthesis overview of 8-Ethoxypyrazolo[5,1-c]benzotriazine integrates diverse preparation methods supported by experimental data and spectral analyses from authoritative chemical literature, providing a comprehensive guide for researchers aiming to prepare this compound with high efficiency and purity.
Chemical Reactions Analysis
Types of Reactions: 8-Ethoxybenzo[e]pyrazolo[5,1-c][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated solvents and nucleophiles like amines or thiols under reflux conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various functionalized derivatives .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 8-ethoxypyrazolo[5,1-c][1,2,4]benzotriazine typically involves the reaction of appropriate pyrazole derivatives with benzotriazine precursors. The structural framework of this compound includes a fused pyrazole-benzotriazine system that contributes to its unique biological activity profile. The presence of ethoxy groups enhances lipophilicity and may influence receptor binding affinity.
Pharmacological Activities
Numerous studies have reported on the pharmacological activities associated with this compound and its derivatives:
- Anticonvulsant Activity : Research indicates that derivatives of this compound exhibit significant anticonvulsant properties. For instance, a study demonstrated that certain substituted pyrazolo[5,1-c][1,2,4]benzotriazines showed selective anticonvulsant activity in vivo tests .
- Benzodiazepine Receptor Affinity : Compounds such as 3-iodo-8-ethoxypyrazolo[5,1-c][1,2,4]benzotriazine have been evaluated for their binding affinity at the benzodiazepine site on GABA(A) receptors. These compounds showed high affinity and potential anxiolytic effects in animal models .
- Cognitive Enhancement : Some studies suggest that these compounds may possess cognitive-enhancing properties due to their interaction with benzodiazepine receptors. For example, specific derivatives were found to have pro-mnemonic activities .
Case Study 1: Anticonvulsant Properties
In a study conducted on various substituted pyrazolo[5,1-c][1,2,4]benzotriazines, researchers found that specific compounds exhibited potent anticonvulsant effects in electroshock and pentylenetetrazole-induced convulsion models. The study highlighted the importance of structural modifications in enhancing anticonvulsant efficacy .
Case Study 2: Cognitive Effects
A series of experiments evaluated the cognitive effects of 3-iodo-8-ethoxypyrazolo[5,1-c][1,2,4]benzotriazine in mice. Results indicated that certain derivatives not only acted as anxiolytics but also improved memory performance in learning tasks. This suggests a dual action on anxiety and cognitive function .
Data Table: Summary of Biological Activities
| Compound | Activity Type | Model Used | Efficacy Level |
|---|---|---|---|
| This compound | Anticonvulsant | Electroshock | High |
| 3-Iodo-8-ethoxypyrazolo[5,1-c][1,2,4]benzotriazine | Anxiolytic/Cognitive | Mouse Learning Tasks | Moderate to High |
| Various Substituted Derivatives | Benzodiazepine Receptor | GABA(A) Binding Studies | High |
Mechanism of Action
The mechanism of action of 8-Ethoxybenzo[e]pyrazolo[5,1-c][1,2,4]triazine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The compound’s antifungal activity, for example, is attributed to its ability to interfere with fungal cell wall synthesis .
Comparison with Similar Compounds
Critical Research Findings
Memory Enhancement : this compound 5-oxide derivatives reverse scopolamine-induced memory deficits in mice at doses as low as 0.1 mg/kg, outperforming classical BZ ligands like diazepam .
Subtype Selectivity : Molecular modeling reveals that the 8-ethoxy group occupies a hydrophobic cavity in the α5-subtype, while the 3-iodo moiety forms critical halogen bonds with Tyr<sup>209</sup> .
Clinical Potential: Roche’s Ro-4938581, a fluorinated analog, has entered Phase I trials for cognitive disorders, validating the scaffold’s therapeutic relevance .
Biological Activity
8-Ethoxypyrazolo[5,1-c][1,2,4]benzotriazine is a compound of significant interest in medicinal chemistry, primarily due to its interactions with the GABA receptor system. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis, and potential therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of this compound features a pyrazole ring fused with a benzotriazine moiety. This unique configuration contributes to its biological activity. The synthesis typically involves multiple steps that allow for the introduction of various substituents at specific positions on the pyrazolo and benzotriazine rings. Recent studies have explored modifications such as iodine substitution to enhance binding affinity and selectivity for GABA receptor subtypes .
Pharmacological Properties
The pharmacological profile of this compound has been extensively studied with respect to its anxiolytic and cognitive-enhancing effects. Notably, compounds derived from this structure have demonstrated:
- Anxiolytic-like effects : In vivo studies indicate that these compounds can reduce anxiety-like behaviors in animal models .
- Cognitive enhancement : Certain derivatives have shown pro-mnemonic activity, suggesting potential applications in treating cognitive impairments .
- Anticonvulsant properties : The inverse agonist profile of some derivatives indicates efficacy in seizure models .
The primary mechanism of action involves selective binding to the GABA receptor complex. Specifically, these compounds exhibit high affinity for the α5 subtype of GABA receptors, which are implicated in cognitive functions and memory processes. The binding affinity and selectivity are crucial for minimizing side effects commonly associated with classical benzodiazepines .
Case Studies and Research Findings
Recent research has highlighted various aspects of the biological activity of this compound:
These studies collectively illustrate the compound's potential as a therapeutic agent for anxiety disorders and cognitive dysfunctions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
